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molecular formula C7H8O6 B1583990 3-Butene-1,2,3-tricarboxylic acid CAS No. 26326-05-6

3-Butene-1,2,3-tricarboxylic acid

Cat. No. B1583990
M. Wt: 188.13 g/mol
InChI Key: WOZHZOLFFPSEAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04151173

Procedure details

A mixture of 4.3 parts by weight of methyl acrylate, 7.7 parts by weight of diethyl fumarate and 0.5 parts by weight of diphenyl(4-oxy-butyl)phosphine is boiled and refluxed for 10 hours in a nitrogen stream. Distillation of the reaction product mixture gave a 3-butene-1,2,3-tricarboxylic acid (1,2-diethyl, 3-methyl) ester. The ester of the tricarboxylic acid is converted to a high molecular weight carboxylic acid-producing composition by reacting same with a chlorinated polyisobutene having a molecular weight of about 1000 and a chlorine content of about 4.5% at a temperature ranging from about 80°-120° C. A mixture of approximately 2000 parts by weight of mineral oil, 3.0 equivalents of a polyoxyethylene triamine having an average molecular weight of about 1000 and approximately 3.0 equivalents of the above-mentioned high molecular weight tricarboxylic acid-producing composition is heated to temperatures of 150°-200° C. over a period of 15 to 20 hours. The resulting product is filtered to give a homogeneous mineral oil solution of the acylated polyamine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diethyl fumarate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
diphenyl(4-oxy-butyl)phosphine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5]C)(=[O:4])[CH:2]=[CH2:3].[C:7]([O:16]CC)(=[O:15])/[CH:8]=[CH:9]/[C:10]([O:12]CC)=[O:11]>>[CH2:8]([C:7]([OH:16])=[O:15])[CH:9]([C:10]([OH:12])=[O:11])[C:2]([C:1]([OH:5])=[O:4])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC
Name
diethyl fumarate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)OCC)(=O)OCC
Name
diphenyl(4-oxy-butyl)phosphine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 10 hours in a nitrogen stream
Duration
10 h
DISTILLATION
Type
DISTILLATION
Details
Distillation of the reaction product mixture

Outcomes

Product
Name
Type
product
Smiles
C(C(C(=C)C(=O)O)C(=O)O)C(=O)O
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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